molecular formula C6H4F2N2O2 B171755 2,5-Difluoro-4-nitroaniline CAS No. 1542-36-5

2,5-Difluoro-4-nitroaniline

Cat. No. B171755
M. Wt: 174.1 g/mol
InChI Key: IBGGCVMFSJQOID-UHFFFAOYSA-N
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Patent
US05661108

Procedure details

A stirred solution of 25.0 grams (0.076 mole) of N-(4-methylphenylsulfonyl)-2,5-difluoro-4-nitroaniline in 50 mL of water was cooled in an ice-water bath, and 150 mL of concentrated sulfuric acid was carefully added portionwise. Upon completion of the addition, the reaction mixture was heated to about 90° C., where it stirred for about four hours. The reaction mixture was then cooled and poured into wet ice. The resultant solid was collected by filtration and dried, yielding about 19.0 grams of 2,5-difluoro-4-nitroaniline. The NMR spectrum was consistent with the proposed structure.
Name
N-(4-methylphenylsulfonyl)-2,5-difluoro-4-nitroaniline
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC(S([NH:11][C:12]2[CH:17]=[C:16]([F:18])[C:15]([N+:19]([O-:21])=[O:20])=[CH:14][C:13]=2[F:22])(=O)=O)=CC=1.S(=O)(=O)(O)O>O>[F:22][C:13]1[CH:14]=[C:15]([N+:19]([O-:21])=[O:20])[C:16]([F:18])=[CH:17][C:12]=1[NH2:11]

Inputs

Step One
Name
N-(4-methylphenylsulfonyl)-2,5-difluoro-4-nitroaniline
Quantity
25 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
where it stirred for about four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
ADDITION
Type
ADDITION
Details
poured into wet ice
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(N)C=C(C(=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 143.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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